![molecular formula C20H14F2N4O B277802 4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B277802.png)
4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is not well understood. However, studies have shown that the compound interacts with metal ions, leading to changes in its fluorescence properties. The compound has also been shown to have potential as a photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on cellular viability. The compound has been shown to be cell-permeable and can enter cells easily. It has also been shown to accumulate in the mitochondria of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its high selectivity for metal ions. The compound is also highly sensitive and can detect metal ions at low concentrations. However, the compound has limitations in terms of its stability and solubility, which can affect its performance in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Another area of research is the synthesis of new compounds based on this compound for potential applications in medicinal chemistry. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a photosensitizer for photodynamic therapy.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its high selectivity for metal ions and sensitivity make it a valuable tool in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and photodynamic therapy.
Synthesemethoden
The synthesis of 4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-fluoroaniline, 4-fluorobenzophenone, and 6-methyl-2H-1,2,3-benzotriazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been studied extensively in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc, in biological systems. The compound has also been used in the synthesis of other compounds with potential applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C20H14F2N4O |
---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4-fluoro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C20H14F2N4O/c1-12-10-18-19(25-26(24-18)16-8-6-15(22)7-9-16)11-17(12)23-20(27)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,23,27) |
InChI-Schlüssel |
VJRGWJYABXKGCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.